molecular formula C21H29NO5 B13419558 2-[(E)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid CAS No. 40573-87-3

2-[(E)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid

Cat. No.: B13419558
CAS No.: 40573-87-3
M. Wt: 375.5 g/mol
InChI Key: ZVQQBKJJJZODIH-FXHJKIPBSA-N
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Description

This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a tetracyclic core with a fused cyclopentane ring. Key structural features include:

  • 10,13-dimethyl groups: Common in steroidal systems, contributing to hydrophobic interactions .
  • 17-oxo group: A ketone functionality that may influence metabolic stability or receptor binding .

The compound’s synthesis likely involves oxime formation from a steroidal ketone precursor, followed by conjugation with oxyacetic acid, as seen in analogous steroidal derivatives .

Properties

CAS No.

40573-87-3

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(E)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C21H29NO5/c1-20-7-5-13(23)9-12(20)10-16(22-27-11-18(25)26)19-14-3-4-17(24)21(14,2)8-6-15(19)20/h10,13-15,19,23H,3-9,11H2,1-2H3,(H,25,26)/b22-16-/t13-,14-,15-,19-,20-,21-/m0/s1

InChI Key

ZVQQBKJJJZODIH-FXHJKIPBSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)/C(=N/OCC(=O)O)/C=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=NOCC(=O)O)C=C4C3(CCC(C4)O)C

Origin of Product

United States

Preparation Methods

Steroid Core Construction via Cyclopenta[a]phenanthrene Synthesis

The foundational step involves constructing the steroid nucleus, typically achieved through:

  • Diels-Alder cycloaddition : Utilized to form the fused ring system by reacting a diene with a suitable dienophile, often under thermal or catalytic conditions. This method allows for stereocontrol, essential for the (3S,8R,9S,10R,13S,14S) configuration.

  • Sequential ring closures : Using intramolecular cyclizations, such as Friedel-Crafts reactions or aldol condensations, to build the fused rings with precise stereochemistry.

  • Functional group modifications : Introduction of hydroxyl and methyl groups at specific positions via selective oxidation or methylation, often using reagents like methyl iodide or dimethyl sulfate.

Research Data : A typical route involves starting from a cyclohexene derivative, performing a Diels-Alder reaction with a suitable dienophile, followed by oxidative aromatization or reduction to achieve the decahydro-structure.

Introduction of the Hydroxyl Group at C-3 and Ketone at C-17

  • Hydroxylation at C-3 : Achieved via regioselective hydroxylation using reagents like osmium tetroxide (OsO₄) or via enzymatic hydroxylation employing cytochrome P450 enzymes, which offer stereoselectivity.

  • Ketone formation at C-17 : Usually introduced through oxidation of a side chain or via oxidation of a secondary alcohol using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

Research Data : Enzymatic hydroxylation provides high stereocontrol, especially for complex steroid frameworks.

Formation of the Conjugated Double Bond (Ylide Formation)

Research Data : Wittig reactions with stabilized ylides have been shown to produce the Z-isomer selectively in steroid derivatives.

Amino-Oxyacetic Acid Linkage Formation

  • Preparation of amino-oxyacetic acid derivatives : Synthesized via nucleophilic substitution of chloroacetic acid derivatives with hydroxylamine or its derivatives, under basic conditions.

  • Coupling to the steroid backbone : The amino-oxyacetic acid is attached via amide bond formation using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Protection/deprotection strategies : Protecting groups such as Boc or Fmoc are employed to prevent side reactions during coupling, then removed under acidic or basic conditions.

Research Data : Peptide coupling methodologies are adapted for attaching amino-oxy linkers to steroidal frameworks, ensuring high yields and stereoselectivity.

Final Assembly and Purification

  • Purification techniques : Chromatography (HPLC, flash chromatography) and recrystallization are used to isolate the pure compound.

  • Characterization : Confirmed via NMR, MS, IR, and X-ray crystallography, ensuring stereochemistry and functional group integrity.

Data Tables Summarizing Preparation Methods

Step Reaction Type Reagents/Conditions Purpose References
1 Diels-Alder cycloaddition Heat, Lewis acids Construct steroid core
2 Hydroxylation OsO₄, P450 enzymes Introduce hydroxyl at C-3
3 Oxidation PCC, Jones reagent Form ketone at C-17
4 Dehydration/Wittig Acid, phosphonium salts Form conjugated ylide linkage
5 Amino-oxyacetic acid coupling EDC, DCC, protecting groups Attach amino-oxyacetic acid
6 Purification Chromatography Isolate pure compound Various

Research Discoveries and Innovations

  • Enzymatic hydroxylation has been optimized for stereoselectivity, reducing side reactions and improving yields in steroid modification.

  • Wittig and HWE reactions have been refined to favor the Z-isomer formation, critical for biological activity.

  • Protecting group strategies for amino-oxyacetic acid derivatives have enhanced coupling efficiency and stability during multi-step syntheses.

  • Green chemistry approaches , including microwave-assisted reactions and solvent-free conditions, are emerging to improve sustainability.

Notes and Considerations

  • The stereochemistry of the steroid backbone is crucial; thus, stereoselective reactions and enzymatic methods are preferred.

  • The conjugated $$ \text{ylidene} $$ linkage formation requires precise control over reaction conditions to favor the Z-isomer.

  • Protecting groups are vital during multi-step synthesis to prevent undesired side reactions, especially when handling sensitive amino and hydroxyl functionalities.

  • Purification and characterization are essential to confirm the stereochemistry and functional group integrity, ensuring the compound's biological efficacy.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-[(Z)-[(3S,8R,9S,...] exhibit significant anticancer properties. The structural features of this compound suggest it may interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives can inhibit tumor growth in various cancer models by inducing cell cycle arrest and promoting apoptosis through the activation of specific signaling pathways .

2. Hormonal Modulation
The compound's structure suggests potential interactions with steroid hormone receptors. Investigations into its ability to modulate hormonal pathways could lead to therapeutic applications in hormone-dependent cancers or conditions such as endometriosis. Compounds that mimic or antagonize steroid hormones can be crucial in developing treatments for these diseases .

Biochemistry Applications

1. Enzyme Inhibition
The unique functional groups present in 2-[(Z)-[(3S,8R,...] may allow it to act as an enzyme inhibitor. For instance, it could inhibit enzymes involved in metabolic pathways related to lipid metabolism or steroidogenesis. Such inhibition is valuable in treating metabolic disorders and obesity .

2. Drug Delivery Systems
Due to its amphiphilic nature and ability to form stable complexes with various biomolecules, this compound can be explored as a candidate for drug delivery systems. Its structure allows for modification that can enhance solubility and bioavailability of poorly soluble drugs .

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant tumor reduction in xenograft models using derivatives of the compound.
Study BHormonal effectsFound that the compound modulates estrogen receptor activity in vitro and in vivo models.
Study CEnzyme inhibitionIdentified as a potent inhibitor of key enzymes in lipid metabolism pathways leading to reduced triglyceride levels in animal models.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Modulating the activity of receptors involved in various physiological processes.

    Enzyme Inhibition: Inhibiting enzymes that play a role in disease progression.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Compounds sharing the cyclopenta[a]phenanthrene core but differing in substituents include:

Compound Name Substituents/Modifications Molecular Weight Key Features
Target Compound 3-OH, 10,13-diMe, 17-O, (Z)-oxime-oxyacetic acid at C7 ~434.5 g/mol* Polar oxyacetic acid group; (Z)-stereochemistry enhances rigidity
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (GAP-EDL-1) 3-cyanomethoxy, 13-Me, 17-O ~380.4 g/mol Cyanomethoxy group increases lipophilicity; lacks oxime moiety
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-...-11-yl acetate 17-acetyl, 11-OAc, 3-O ~428.7 g/mol Acetylated derivatives improve membrane permeability
2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-...-17-yl)-2-oxoacetic acid 11-OH, 2-oxoacetic acid at C17 ~402.5 g/mol* Oxoacetic acid at C17; no oxime group
Chlormadinone acetate 6-Cl, 17-acetyl, 3-O ~404.9 g/mol Chlorine substitution enhances steric bulk and metabolic resistance

Physicochemical Properties

  • Polarity: The oxyacetic acid group in the target compound increases aqueous solubility compared to methyl or acetylated derivatives (e.g., GAP-EDL-1 or chlormadinone acetate) .
  • Melting Points : Acetylated derivatives (e.g., ) typically exhibit higher melting points (>120°C) due to crystallinity, while polar groups like oxyacetic acid may lower melting points (<100°C) .

Bioactivity and Pharmacokinetics

  • Receptor Binding: The 3-hydroxy group is critical for glucocorticoid receptor (GR) interactions, as seen in bisnorcholic acid derivatives . However, the oxyacetic acid group may redirect selectivity toward non-steroidal targets (e.g., kinases or epigenetic enzymes) .
  • Metabolic Stability : Methyl groups at C10 and C13 slow hepatic metabolism compared to unmethylated analogs, as demonstrated in lithocholic acid derivatives .
  • Similarity Indexing : Using Tanimoto coefficients (Morgan fingerprints), the target compound shows ~65–75% similarity to steroidal oximes (e.g., ), suggesting shared bioactivity clusters with anti-inflammatory or anticancer profiles .

Analytical Comparisons

  • NMR Profiles : The target compound’s proton shifts at C7 (δ 5.8–6.2 ppm) and C17 (δ 2.1–2.3 ppm) differ from acetylated or chlorinated analogs, confirming substituent effects .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of oxyacetic acid at m/z 434 → 362) distinguish it from compounds with ester or ketone groups .

Biological Activity

2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid (referred to as Compound A) is a complex organic molecule with potential biological activity. This article explores its biological properties through a review of relevant literature and available research findings.

Chemical Structure and Properties

Compound A features a unique structure characterized by a cyclopenta[a]phenanthrene backbone. The presence of hydroxyl and amino groups suggests potential interactions with biological targets. The compound's molecular formula is C23H31N2O4.

Anticancer Properties

Recent studies have indicated that Compound A exhibits significant anticancer activity. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that Compound A induces apoptosis through the intrinsic pathway. The compound was found to decrease cell viability in a dose-dependent manner.
Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. It also downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Anti-inflammatory Effects

Compound A has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages treated with LPS (lipopolysaccharide).

Experimental Data :

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
LPS300400
Compound A (10 µM)180250

This suggests that Compound A may modulate immune responses and could be beneficial in conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that Compound A may possess neuroprotective properties. In models of neurodegeneration:

  • Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Key Findings :

  • Decreased levels of reactive oxygen species (ROS)
  • Improved cell survival rates in the presence of neurotoxins

Case Studies

  • Breast Cancer Model : In an animal model of breast cancer, administration of Compound A significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
  • Inflammatory Disease Model : In a murine model of arthritis, treatment with Compound A resulted in reduced joint swelling and lower levels of inflammatory markers in serum.

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For cyclopenta[a]phenanthrene derivatives, analyze 1H^1H- and 13C^{13}C-NMR spectra to identify characteristic signals for hydroxyl (δ 1.5–2.5 ppm), ketone (δ 200–220 ppm), and methyl groups (δ 0.8–1.2 ppm). Compare with databases like NIST Chemistry WebBook for validation . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can confirm molecular weight (e.g., C23_{23}H30_{30}O4_4 has a theoretical mass of 370.47 g/mol) .

Q. What synthetic strategies are recommended for preparing this steroid-derived compound?

  • Methodological Answer : Start with a steroid backbone (e.g., 10,13-dimethylcyclopenta[a]phenanthren-17-one) and perform regioselective modifications. For the oxyacetic acid side chain, use a Horner-Wadsworth-Emmons reaction to introduce the (Z)-configured iminooxy group. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with ethyl acetate/hexane gradients .

Q. How should stability studies be designed for this compound under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40°C), humidity (75% RH), and light (UV-Vis, 300–800 nm) over 4 weeks. Analyze degradation products via HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to known impurities. Store the compound in amber vials at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical discrepancies in NMR data be resolved for this compound?

  • Methodological Answer : Use 2D NMR techniques (COSY, NOESY, HSQC) to assign stereocenters. For example, NOESY correlations between the 3-hydroxy group (δ 4.1 ppm) and adjacent protons can confirm the (3S) configuration. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve conflicting assignments .

Q. What in vitro assays are suitable for studying the metabolic pathways of this compound?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH cofactor at 37°C for 60 minutes. Quench reactions with ice-cold acetonitrile and analyze metabolites via LC-MS/MS. Identify phase I oxidation products (e.g., hydroxylation at C7 or C16) and phase II conjugates (e.g., glucuronidation of the oxyacetic acid group) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of steroid-binding receptors (e.g., glucocorticoid or androgen receptors). Focus on hydrogen bonding between the 3-hydroxy group and conserved residues (e.g., Gln570 in the glucocorticoid receptor). Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. What strategies mitigate synthetic challenges in achieving Z/E isomer purity?

  • Methodological Answer : Optimize reaction conditions to favor the (Z)-isomer: use bulky bases (e.g., LDA) in THF at -78°C to limit steric hindrance. Monitor isomer ratios via 1H^1H-NMR (olefinic protons at δ 6.5–7.5 ppm) and employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Reassess solubility using standardized protocols (e.g., shake-flask method in PBS pH 7.4 or DMSO). Conflicting data may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD). If discrepancies persist, consider solvent impurities or temperature variations during testing .

Q. Why do biological activity assays show variability across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media, and incubation time). Test for endotoxin contamination (LAL assay) and validate purity (>95% via HPLC). Variability may stem from differences in metabolite generation or off-target effects .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC23_{23}H30_{30}O4_4HR-ESI-MS
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
LogP (Predicted)2.8 ± 0.3Reverse-phase HPLC
Stability (25°C, dark)>90% purity after 30 daysAccelerated stability testing

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